Cas no 2138065-39-9 (tert-butyl 3-bromo-4-(5-methylhexyl)oxypyrrolidine-1-carboxylate)

Technical Introduction: Tert-butyl 3-bromo-4-(5-methylhexyl)oxypyrrolidine-1-carboxylate is a specialized pyrrolidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a bromo substituent at the 3-position, and a 5-methylhexyl ether moiety at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex heterocycles and bioactive molecules. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the bromo functionality offers a reactive site for further functionalization via cross-coupling or nucleophilic substitution. The 5-methylhexyloxy side chain contributes to lipophilicity, potentially improving membrane permeability in drug discovery applications. Its well-defined structure makes it valuable for medicinal chemistry and materials science research.
tert-butyl 3-bromo-4-(5-methylhexyl)oxypyrrolidine-1-carboxylate structure
2138065-39-9 structure
Product Name:tert-butyl 3-bromo-4-(5-methylhexyl)oxypyrrolidine-1-carboxylate
CAS No:2138065-39-9
MF:C16H30BrNO3
MW:364.318304538727
CID:5938482
PubChem ID:165792481
Update Time:2025-06-09

tert-butyl 3-bromo-4-(5-methylhexyl)oxypyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-bromo-4-(5-methylhexyl)oxypyrrolidine-1-carboxylate
    • EN300-1136833
    • 2138065-39-9
    • tert-butyl 3-bromo-4-[(5-methylhexyl)oxy]pyrrolidine-1-carboxylate
    • Inchi: 1S/C16H30BrNO3/c1-12(2)8-6-7-9-20-14-11-18(10-13(14)17)15(19)21-16(3,4)5/h12-14H,6-11H2,1-5H3
    • InChI Key: QXPRXLUPWIMHFV-UHFFFAOYSA-N
    • SMILES: BrC1CN(C(=O)OC(C)(C)C)CC1OCCCCC(C)C

Computed Properties

  • Exact Mass: 363.14091g/mol
  • Monoisotopic Mass: 363.14091g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 8
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 38.8Ų

tert-butyl 3-bromo-4-(5-methylhexyl)oxypyrrolidine-1-carboxylate Pricemore >>

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Additional information on tert-butyl 3-bromo-4-(5-methylhexyl)oxypyrrolidine-1-carboxylate

Comprehensive Overview of tert-butyl 3-bromo-4-(5-methylhexyl)oxypyrrolidine-1-carboxylate (CAS No. 2138065-39-9)

The compound tert-butyl 3-bromo-4-(5-methylhexyl)oxypyrrolidine-1-carboxylate (CAS No. 2138065-39-9) is a highly specialized pyrrolidine derivative with significant applications in pharmaceutical and organic synthesis. Its unique structural features, including the bromo and 5-methylhexyloxy substituents, make it a valuable intermediate for designing bioactive molecules. Researchers and chemists frequently explore this compound for its potential in drug discovery and medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.

In recent years, the demand for pyrrolidine-based scaffolds has surged due to their versatility in constructing heterocyclic compounds. The tert-butyl carboxylate group in this molecule enhances its stability, while the bromo atom offers a reactive site for further functionalization. This aligns with the growing interest in click chemistry and cross-coupling reactions, which are widely discussed in academic and industrial forums. Users often search for terms like "pyrrolidine synthesis", "bromo-substituted intermediates", and "carboxylate protecting groups", reflecting the relevance of this compound in modern synthetic workflows.

From a structural-activity relationship (SAR) perspective, the 5-methylhexyloxy side chain introduces lipophilicity, which can influence cell membrane permeability—a critical factor in bioavailability optimization. This property is particularly relevant to discussions on prodrug design and targeted drug delivery, topics frequently queried in AI-driven drug development platforms. Additionally, the compound’s crystalline form and solubility profile are often analyzed to meet the requirements of high-throughput screening (HTS).

The synthesis of tert-butyl 3-bromo-4-(5-methylhexyl)oxypyrrolidine-1-carboxylate typically involves multi-step protocols, including Boc protection, etherification, and halogenation. These methods are well-documented in peer-reviewed journals, catering to queries like "Boc-pyrrolidine synthesis" or "bromination of heterocycles". Its compatibility with Pd-catalyzed reactions further expands its utility in constructing complex biaryl structures, a hotspot in catalysis research.

In conclusion, CAS No. 2138065-39-9 represents a pivotal building block in organic chemistry and pharmaceutical R&D. Its integration into fragment-based drug design and combinatorial chemistry underscores its importance in addressing contemporary challenges like resistance mechanisms and polypharmacology. As the scientific community continues to prioritize sustainable synthesis, this compound’s role in green chemistry initiatives is also worth monitoring.

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